Chromotropic acid disodium salt, also known as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt, is a chemical compound with the molecular formula and a CAS number of 5808-22-0. This compound appears as an off-white solid and is highly soluble in water. It has a melting point exceeding 300°C and is primarily utilized as a fluorescent dye and chromogenic reagent for various analytical applications .
As mentioned earlier, Chromotropic acid disodium salt acts as a complexing agent for metal ions. The electron-donating hydroxyl and sulfonate groups form coordination bonds with the metal ion, leading to the formation of a stable complex. The specific interaction between the functional groups and the metal ion determines the color and stability of the complex [].
This complexation mechanism allows Chromotropic acid disodium salt to be used for various analytical techniques, such as:
Chromotropic acid disodium salt can be synthesized through several methods:
The applications of chromotropic acid disodium salt are diverse:
Several compounds exhibit similarities to chromotropic acid disodium salt, particularly in structure or function. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,8-Dihydroxynaphthalene | C₁₀H₈O₂ | Parent structure without sulfonic groups |
4,5-Dihydroxynaphthalene-2,7-disulfonic acid | C₁₀H₈O₈S₂ | Similar sulfonation but different hydroxyl positions |
Mordant Brown 7 Dihydrate | C₁₀H₈O₈S₂·2H₂O | Used mainly as a dye; less analytical utility |
Chromotropic acid disodium salt stands out due to its specific application as a fluorescent dye and its unique ability to form stable complexes with various ions, making it particularly valuable in analytical chemistry settings .
Chromotropic acid, the parent compound of chromotropic acid disodium salt, derives its name from the Greek words "χρωμός" (chromos, meaning color) and "τροπέιν" or "τρέπω" (tropein/trepo, meaning changing or turning), aptly describing its color-changing properties when reacting with other compounds. The early development of chromotropic acid as an analytical reagent can be traced back to the mid-20th century, with significant research momentum building in the 1960s when West and Lyles developed their groundbreaking method for nitrate determination using this compound.
The understanding of chromotropic acid's reaction mechanisms has evolved significantly over the decades. Early theories about the structure of the chromogen formed between chromotropic acid and formaldehyde proposed a para,para-quinoidal adduct structure. However, subsequent research challenged this model. Kamel and Wizinger proposed an alternative mono-cationic dibenzoxanthylium structure, which gained support through spectroscopic evidence. This evolution in understanding demonstrates how the chemistry of chromotropic acid has been a subject of ongoing academic refinement.
In contemporary research, chromotropic acid disodium salt continues to be significant across multiple disciplines. Its applications have expanded beyond traditional colorimetric assays to include pharmaceutical analysis, environmental monitoring, and biological research. Recent studies have explored new applications, such as its use in the determination of sulfonamides in pharmaceutical preparations through azo-dye formation. As analytical techniques become more sophisticated, chromotropic acid disodium salt remains relevant due to its specificity, sensitivity, and versatility.
Chromotropic acid disodium salt is formally known as 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt. It is also referred to as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt in some literature, reflecting different numbering conventions. Other synonyms include Mordant Brown 7 Dihydrate and Chromogen C Dihydrate. The compound exists in both anhydrous and dihydrate forms, with the dihydrate form being more commonly used in laboratory settings.
Irritant